Home > Products > Screening Compounds P68718 > 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone (Etoricoxib Impurity)
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone (Etoricoxib Impurity) -

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone (Etoricoxib Impurity)

Catalog Number: EVT-8368876
CAS Number:
Molecular Formula: C15H15NO2S
Molecular Weight: 273.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone, also known as Etoricoxib Impurity, is a chemical compound that serves as an impurity in the pharmaceutical formulation of Etoricoxib, a selective nonsteroidal anti-inflammatory drug (NSAID) primarily used for the treatment of pain and inflammation. The presence of impurities in pharmaceutical products can affect their efficacy and safety, making it crucial to analyze and understand these compounds.

Source

Etoricoxib Impurity can be sourced from the manufacturing processes of Etoricoxib, where it may arise due to incomplete reactions or degradation of the main compound. It is essential to monitor such impurities to ensure the quality of pharmaceutical products.

Classification

This compound falls under the category of organic compounds, specifically within the class of ketones and heterocyclic compounds due to its pyridine ring structure. It is classified as a potential impurity in pharmaceutical chemistry.

Synthesis Analysis

Methods

The synthesis of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic Substitution: This method may be employed to introduce the methylsulfinyl group onto the phenyl ring.
  • Condensation Reactions: The formation of the ketone moiety can occur through condensation reactions involving appropriate precursors.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are often utilized to monitor the purity and concentration of the compound throughout the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone can be represented as follows:

  • Molecular Formula: C16H17N1O2S1
  • Molecular Weight: 301.37 g/mol

The structure features a pyridine ring substituted with a methyl group at position 6 and a phenyl ring with a methylsulfinyl group at position 4.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration and confirm its identity.

Chemical Reactions Analysis

Reactions

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone may participate in various chemical reactions, including:

  • Oxidation: The methyl group on the sulfinyl group can undergo oxidation to form sulfonic acids.
  • Reduction: The ketone functional group can be reduced to form secondary alcohols under specific conditions.

Technical Details

These reactions require specific reagents and conditions that promote selectivity towards desired products while minimizing side reactions. The use of catalysts may enhance reaction rates and yields.

Mechanism of Action

The mechanism of action for 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone primarily relates to its role as an impurity in Etoricoxib formulations. Etoricoxib itself acts by selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. While this impurity does not have a defined therapeutic action, it may influence the pharmacokinetics and pharmacodynamics of the primary drug.

Process Data

Understanding how impurities affect drug metabolism is critical. Studies have shown that impurities can alter absorption rates, distribution, metabolism, and excretion profiles of active pharmaceutical ingredients.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents but relatively insoluble in water.

Chemical Properties

  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong oxidizing agents and bases.

Relevant analyses include thermal stability assessments and solubility tests in various solvents to determine optimal storage conditions.

Applications

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone is primarily studied within pharmaceutical research contexts, particularly concerning:

  • Quality Control: Monitoring impurities in drug formulations ensures compliance with regulatory standards.
  • Pharmaceutical Development: Understanding impurities aids in developing more effective and safer drug formulations by optimizing synthesis routes.
Introduction to 1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone in Pharmaceutical Context

Role as a Critical Process-Related Impurity in Etoricoxib Synthesis

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone represents a critical process-related impurity arising during the synthesis of etoricoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This sulfinyl-containing compound emerges primarily through incomplete oxidation of sulfide intermediates or partial reduction of the sulfonyl group during manufacturing processes [3] [6]. Its structural distinction from etoricoxib lies in the oxidation state of the sulfur atom – featuring a sulfinyl group (-S(O)-) rather than the desired sulfonyl group (-SO₂-) – making it a key indicator of suboptimal reaction control during the oxidation steps of the synthetic pathway [3]. The compound's formation mechanisms include:

  • Incomplete Oxidation: During the conversion of 4-(methylthio)phenyl intermediates to sulfonyl derivatives, inadequate reaction control may yield the sulfoxide (sulfinyl) species as a persistent intermediate [6].
  • Reductive Pathways: Undesired reduction of the sulfonyl group in etoricoxib or its precursors under specific manufacturing conditions [3].
  • Side Reactions: Competing reactions during copper-mediated coupling between keto sulfone and vinamidinium salt may generate sulfinyl byproducts [1].

The impurity's significance extends beyond mere presence, as it challenges purification due to structural similarity to etoricoxib intermediates. Patent literature specifically references this compound as "Impurity 408" – a difficult-to-remove contaminant requiring multiple recrystallization steps that significantly diminish final product yield [6]. Analytical data reveal its chromatographic behavior closely mirrors that of key intermediates, complicating separation:

Table 1: Analytical Parameters for Sulfinyl Impurity Detection

MethodConditionsLOD (µg/mL)LOQ (µg/mL)
RP-HPLCInertsil ODS-3V column (4.6 × 250 mm, 5 µm); Methanol/acetonitrile/orthophosphoric acid mobile phase0.007860.02013
UPLCAcquity BEH phenyl column; Formic acid-modified mobile phaseNot specifiedNot specified

Advanced analytical techniques enable its precise quantification, with reverse-phase high-performance liquid chromatography (RP-HPLC) achieving a detection limit of 0.00786 µg/mL and quantification limit of 0.02013 µg/mL [6]. Ultra-performance liquid chromatography (UPLC) methods employing phenyl stationary phases further enhance resolution for this impurity [3].

Process optimization strategies to minimize this impurity focus primarily on oxidation control:

  • Catalytic Oxidation Enhancement: Implementing sodium tungstate catalysis with peracetic acid/hydrogen peroxide oxidants in methanesulfonic acid significantly improves sulfide-to-sulfone conversion efficiency [3].
  • Real-Time Monitoring: In-line analytics enable immediate adjustment of oxidation parameters to prevent sulfoxide accumulation [1].
  • Grignard Addition Control: Simultaneous addition of methyl 6-methylpyridine-3-carboxylate and tert-butylmagnesium chloride to lithium (4-methylsulfonyl)phenylacetate in tetrahydrofuran reduces impurity formation to <0.5% compared to sequential addition (which generates >3% impurity) [6].

Table 2: Structural Comparison with Target Intermediate

PropertySulfinyl ImpurityTarget Sulfonyl Compound (CAS 221615-75-4)
Molecular FormulaC₁₅H₁₅NO₂SC₁₅H₁₅NO₃S
Molecular Weight273.4 g/mol289.34 g/mol
Sulfur Oxidation State+4 (Sulfoxide)+6 (Sulfone)
Characteristic Group-S(O)-CH₃-SO₂-CH₃
SMILES NotationCC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)CCC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C

Position Within COX-2 Inhibitor Manufacturing Quality Frameworks

Within the quality control framework for COX-2 inhibitor manufacturing, 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone holds significant regulatory importance as an Identified Impurity per International Council for Harmonisation (ICH) guidelines. Its control strategy exemplifies rigorous quality-by-design (QbD) principles applied to modern pharmaceutical synthesis [6] [9]. The impurity's classification dictates specific analytical and process controls:

  • ICH Q3A/B Classification: Designated as an "Identified Process-Related Impurity" requiring strict control at or below 0.10% in etoricoxib active pharmaceutical ingredients, aligning with thresholds for substances with daily doses ≤2 grams [9].
  • Specification Limits: Pharmacopeial standards mandate individual unknown impurities ≤0.10% and total impurities ≤0.50%, positioning the sulfinyl impurity as a key individual specification checkpoint [9].
  • Stability Indicating Property: Though not explicitly confirmed in literature, its potential formation through sulfonyl reduction suggests possible appearance during stability studies, necessitating ongoing monitoring in commercial products [3].

Table 3: ICH-Based Classification and Control Thresholds

Impurity CategoryMaximum Allowable LimitRegulatory Significance
Identified Impurity (This compound)≤0.10%Requires chemical identification, analytical validation, and toxicological assessment
Unidentified Impurity≤0.05%Triggers identification requirements and process investigation
Genotoxic Impurity≤0.0015%Demands stringent control and specialized analytical methods

Industrial mitigation integrates this impurity into the control strategy through three key approaches:

  • Reference Standard Utilization: Pharmaceutical manufacturers employ certified reference materials of the sulfinyl compound for HPLC method validation, ensuring accurate quantification during release testing and stability studies [9].
  • Process Validation Protocols: Manufacturing processes must demonstrate consistent control of this impurity below 0.08% (with target levels typically ≤0.05%) through validated oxidation steps and in-process controls [3] [6].
  • Advanced Analytical Control: Liquid chromatography-mass spectrometry (LC-MS) methods distinguish this impurity from isobaric compounds, particularly the N-oxide derivative (C₁₅H₁₅NO₄S, m/z 305.4) which exhibits different fragmentation patterns despite similar molecular weight [5].

The impurity's regulatory significance extends beyond routine quality control, as evidenced by patent litigation surrounding process innovations. Patent US20120232281A1 and EP2551265B1 specifically address manufacturing improvements targeting this impurity's minimization, highlighting its critical impact on intellectual property strategy within COX-2 inhibitor production [2] [3]. The commercial designation of etoricoxib (Arcoxia®) further elevates regulatory scrutiny, requiring comprehensive impurity profiling in all market regions.

Table 4: Process Optimization Strategies for Impurity Control

StrategyImplementationImpact on Impurity Levels
Simultaneous Grignard AdditionConcurrent addition of methyl 6-methylnicotinate and t-BuMgCl to lithium saltReduces formation to <0.5%
Aqueous-Mediated CouplingPalladium-catalyzed arylation in water/tripotassium phosphate systemEliminates organic solvent reduction pathways
Oxidation CatalysisNa₂WO₄/H₂O₂/CH₃CO₃H in methanesulfonic acidPrevents sulfoxide accumulation
Lithium Salt IntermediationUse of lithium (4-methylsulfonyl)phenylacetate instead of free acidImproves reaction selectivity

Future directions in impurity control emphasize synthetic route refinement, particularly novel catalytic systems that bypass sulfoxide formation intermediates. The industry trend toward continuous manufacturing further promises enhanced control through real-time analytics and immediate parameter adjustment during critical oxidation steps [3] [8]. These developments reinforce the compound's status as a critical quality attribute in etoricoxib synthesis, exemplifying how impurity control strategies integrate chemical understanding, analytical innovation, and regulatory science within modern pharmaceutical quality frameworks.

Properties

Product Name

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfinyl)phenyl)ethanone (Etoricoxib Impurity)

IUPAC Name

1-(6-methylpyridin-3-yl)-2-(4-methylsulfinylphenyl)ethanone

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

InChI

InChI=1S/C15H15NO2S/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(8-5-12)19(2)18/h3-8,10H,9H2,1-2H3

InChI Key

NSLOBCYFRMBVDZ-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)C

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.